Propanedial

Catalog No.
S3703835
CAS No.
542-78-9
M.F
OCHCH2CHO
C3H4O2
M. Wt
72.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanedial

CAS Number

542-78-9

Product Name

Propanedial

IUPAC Name

propanedial

Molecular Formula

OCHCH2CHO
C3H4O2

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C3H4O2/c4-2-1-3-5/h2-3H,1H2

InChI Key

WSMYVTOQOOLQHP-UHFFFAOYSA-N

SMILES

C(C=O)C=O

Solubility

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)
1e+006 mg/L @ 25 °C (est)

Canonical SMILES

C(C=O)C=O

Propanedial, also known as 1,3-propanedial or acrolein glycol, is a dialdehyde with the chemical formula C3H4O2C_3H_4O_2. It consists of a three-carbon chain with aldehyde functional groups at both ends. The compound is notable for its reactivity and is often used as an intermediate in organic synthesis. Propanedial is a colorless liquid with a pungent odor, and it is highly soluble in water.

  • Proteins: Formation of protein adducts can alter protein structure and function, potentially leading to cell death [].
  • DNA: DNA adducts formed by MDA can cause mutations, which are linked to cancer development.

MDA is a toxic and irritant compound. Here are some safety concerns:

  • Toxicity: Exposure to high levels of MDA can damage respiratory tissues, eyes, and skin.
  • Flammability: MDA is flammable and can readily react with oxidizers [].

Biomarker of Oxidative Stress

One of the most common uses of MDA is as a biomarker of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them. Free radicals can damage cells and tissues, and MDA is a byproduct of lipid peroxidation, a process where free radicals attack fatty acids in cell membranes [1]. By measuring MDA levels in tissues, blood, or urine, researchers can assess the extent of oxidative stress and its potential role in various diseases [2].

[1] (Buege JA, Aust SD. (1978) Microsomal lipid peroxidation. Methods Enzymol. 52:302-310) [2] (Halliwell B, Gutteridge JMC. (1981) Free radicals and lipid peroxidation – reactions of tri-n-butylphosphine with peroxy-radicals. FEBS Lett. 128:34-38)

Environmental Research

MDA is also used in environmental research to assess air and water quality. It can form in the atmosphere through various chemical reactions, including biomass burning and certain industrial processes [1]. The presence of MDA in air samples can indicate exposure to pollutants that can cause respiratory problems [2]. Similarly, MDA can be a marker of organic pollution in water.

[1] (Stone JA, Byass P, Irwin HJ, et al. (2010) On the atmospheric oxidation of ethanol. Phys Chem Chem Phys. 12:12834-12846) [2] (Moncada A, Franco L, Luna M, et al. (2011) Evaluation of the genotoxic and cytotoxic effects of urban air particles in human lung A549 cells. Toxicol In Vitro. 25:1782-1790)

Due to its aldehyde groups. Key reactions include:

  • Oxidation: Propanedial can be oxidized to produce carboxylic acids or other aldehydes under specific conditions. For example, it can undergo oxidative cleavage to yield acetic acid and formaldehyde .
  • Condensation Reactions: It can react with alcohols to form acetals or hemiacetals, which are important in organic synthesis.
  • Aldol Condensation: Propanedial can participate in aldol condensation reactions, leading to larger carbon chains and complex molecules .

Propanedial exhibits significant biological activity, particularly as a potential antimicrobial agent. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in food products. Its reactivity may also contribute to its biological effects, including cytotoxicity against certain cancer cell lines .

Several methods exist for synthesizing propanedial:

  • Hydrogenation of Acrolein: One common method involves the hydrogenation of acrolein in the presence of catalysts to yield propanedial.
  • Glycerol Hydrogenolysis: Glycerol can be transformed into propanedial through selective hydrogenolysis, where specific bonds are cleaved under controlled conditions .
  • Biotechnological Approaches: Recent advances have explored biotechnological pathways using microorganisms to convert biomass into propanedial, emphasizing sustainable production methods .

Propanedial has various applications across multiple industries:

  • Chemical Intermediate: It serves as an important intermediate in the production of plastics, resins, and other organic compounds.
  • Pharmaceuticals: Due to its biological activity, propanedial is being investigated for potential use in drug formulation.
  • Agricultural Chemicals: It can be utilized in the synthesis of agrochemicals and pesticides .

Research has focused on the interactions of propanedial with other compounds to understand its reactivity better. For instance:

  • Reactivity with Amines: Propanedial can react with amines to form imines or Schiff bases, which are valuable in organic synthesis.
  • Polymerization Studies: Investigations into its polymerization behavior reveal potential uses in creating new materials with desirable properties .

Propanedial shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,2-PropanediolC3H8O2C_3H_8O_2A diol that is less reactive than propanedial.
AcroleinC3H4OC_3H_4OA reactive aldehyde used in polymer production.
1,3-ButanediolC4H10O2C_4H_{10}O_2A diol with different physical properties but similar applications.
Fumaric AcidC4H4O4C_4H_4O_4A dicarboxylic acid that participates in similar reactions but differs significantly in structure and properties.

Propanedial's unique combination of two aldehyde groups allows it to engage in distinct

Physical Description

Solid (needles); [NIOSH]
Solid
NEEDLES.
Solid (needles).

Color/Form

Solid (needles)

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

72.021129366 g/mol

Monoisotopic Mass

72.021129366 g/mol

Boiling Point

108.30°C.@760.00mmHg(est)

Heavy Atom Count

5

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

72 °C
161 °F

UNII

4Y8F71G49Q

Absorption Distribution and Excretion

IN PRIMARY RAT SKIN FIBROBLAST CULTURES GROWN IN A MEDIUM CONTAINING 1X10(-5), 1X10(-4), OR 1X10(-3) MOLAR OF 1,3-(14)C MALONALDEHYDE, THERE WAS A LIMITED, CONCENTRATION-DEPENDENT UPTAKE OF MALONALDEHYDE BY 24 HR (APPROXIMATELY 4% AT ALL CONCENTRATIONS). 83-89% OF THE (14)C WAS OXIDIZED TO (14)CO2 BY 24 HR AND APPROXIMATELY 5% WAS RECOVERED IN THE MAJOR LIPIDS. LIMITED CELLULAR UPTAKE OF MALONALDEHYDE MAY EXPLAIN THE TOLERANCE OF CELLS GROWN IN CULTURE TO RELATIVELY HIGH CONCENTRATIONS.
TWELVE HOURS AFTER INTUBATION WITH 1,3-(14)C MALONALDEHYDE, MALE WISTAR RATS SHOWED 60-70%, 5-15% AND 9-17% OF ADMINISTERED RADIOACTIVITY IN EXPIRED CARBON DIOXIDE, FECES AND URINE, RESPECTIVELY. IN VITRO EXPERIMENTS SHOWED METABOLISM TO BE PRIMARILY IN MITOCHONDRIA VIA REACTIONS INVOLVING OXYGEN UTILIZATION AND (14)CO2 PRODUCTION. THE APPARENT KM AND VMAX WERE 0.5 MMOL AND 9.3 NMOL/MIN/MG PROTEIN FOR OXYGEN UPTAKE, RESPECTIVELY, AND 2.0 MMOL AND 2.4 NMOL/MIN/MG PROTEIN FOR (14)CO2 PRODUCTION.

Metabolism Metabolites

THIOBARBITURIC ACID-REACTING MATERIAL PRODUCED DURING ENZYMIC MICROSOMAL LIPID PEROXIDATION WAS IDENTIFIED AS MALONALDEHYDE. PHOSPHOLIPID ARACHIDONATE WAS ESTABLISHED AS THE MAJOR SOURCE OF THE MALONALDEHYDE PRODUCED IN THE REACTION.
(14)C-ACETATE APPEARED TO BE THE MAJOR ACCUMULATING METABOLITE IN RAT LIVER MITOCHONDRIAL PREPARATIONS FOLLOWING A 120-MINUTE INCUBATION WITH (14)C-MALONALDEHYDE. A PROBABLE BIOCHEMICAL ROUTE FOR MALONALDEHYDE METABOLISM INVOLVES OXIDATION OF MALONALDEHYDE BY MITOCHONDRIAL ALDEHYDE DEHYDROGENASE FOLLOWED BY DECARBOXYLATION TO PRODUCE CARBON DIOXIDE AND ACETATE.
Two aldehyde dehydrogenases in the rat-liver cytosol fraction account for virtually all of the metabolizing activity for malonaldehyde.
After oral administration of malonaldehyde (158 mg/kg body weight) to rats, increased quantities of formaldehyde, acetaldehyde, acetone and malonaldehyde itself were found in the urine. Additionally, methyl ethyl ketone, not found in control rats, was present in the urine of the animals that had received malonaldehyde.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

Malonaldehyde, sodium salt;24382-04-5

Wikipedia

Malondialdehyde

Methods of Manufacturing

FREE MALONALDEHYDE CAN BE GENERATED FROM/ITS BIS(DIALKYL)ACETALS (eg 1,1,3,3-TETRAETHOXYPROPANE)/BY ACID-CATALYZED HYDROLYSIS WITH DILUTE HYDROCHLORIC ACID OR SHAKING THEM WITH ACID DOWEX 50 ION-EXCHANGE RESIN

Analytic Laboratory Methods

PROCEDURE INVOLVES EXTRACTING THE SAMPLE WITH TRICHLORACETIC ACID, HEATING THE EXTRACT WITH THIOBARBITURIC ACID, SEPARATING THE THIOBARBITURIC ACID-MALONALDEHYDE COMPLEX ON A UBONDPAK(18)C COLUMN, AND MEASURING ABSORBANCE USING A 546-NM INTERFERENCE FILTER. METHOD IS SPECIFIC FOR MALONALDEHYDE IN SEVERAL FOOD AND FEED SAMPLES. A COEFFICIENT OF VARIABILITY OF 7.0% WAS OBTAINED FOR SAMPLES CONTAINING 1-2 UG OF MALONALDEHYDE PER GRAM.

Dates

Modify: 2023-08-20

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